2-Amino-2-(2-methoxyquinolin-3-yl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(2-methoxyquinolin-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-16-12-9(10(13)7-15)6-8-4-2-3-5-11(8)14-12/h2-6,10,15H,7,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZQGOUWLTVMSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823708-33-3 | |
| Record name | 2-amino-2-(2-methoxyquinolin-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 2 Amino 2 2 Methoxyquinolin 3 Yl Ethanol and Its Precursors
Retrosynthetic Analysis of the 2-Amino-2-(2-methoxyquinolin-3-yl)ethanol Core
A retrosynthetic analysis of this compound reveals key disconnections that simplify the target molecule into readily available starting materials. The primary disconnection is at the C-C bond between the quinoline (B57606) ring and the aminoethanol side chain. This leads to a quinoline-3-carbaldehyde derivative and a one-carbon nucleophile that can deliver the aminoethanol moiety.
Further deconstruction of the 2-methoxyquinoline-3-carbaldehyde (B138735) intermediate points towards a 2-chloroquinoline-3-carbaldehyde (B1585622) precursor. The methoxy (B1213986) group can be installed via a nucleophilic aromatic substitution reaction, a common transformation in heterocyclic chemistry. The 2-chloro-3-formylquinoline itself can be traced back to simpler aromatic amines, such as acetanilide (B955) or its derivatives, through a Vilsmeier-Haack reaction, which simultaneously introduces the chloro and formyl groups.
The aminoethanol side chain can be conceptually disconnected at the C-N bond, suggesting a precursor such as a 2-azido- or 2-nitro-ethanol derivative, which can be reduced to the corresponding amine. Alternatively, the entire aminoethanol unit can be built up from the quinoline-3-carbaldehyde through the addition of a suitable two-carbon synthon.
Forward Synthesis Strategies for this compound
Building upon the insights from retrosynthetic analysis, several forward synthesis strategies can be devised to construct this compound. These approaches often involve a combination of classic named reactions and modern synthetic transformations.
Conventional Multi-Step Synthetic Approaches
A typical multi-step synthesis would commence with the formation of the quinoline core. This can be achieved through various condensation reactions that are foundational in heterocyclic chemistry. Once the functionalized quinoline is in hand, the focus shifts to the stepwise construction of the aminoethanol side chain. This sequential approach allows for controlled introduction of the required functional groups.
Exploitation of Vilsmeier-Haack Reaction in Quinoline Precursor Synthesis
The Vilsmeier-Haack reaction is a powerful tool for the synthesis of 2-chloro-3-formylquinolines from readily available acetanilides. allresearchjournal.comchemijournal.com This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect a one-pot cyclization and formylation. allresearchjournal.comchemijournal.com The reaction proceeds through an electrophilic attack of the Vilsmeier reagent on the electron-rich aromatic ring of the acetanilide, followed by cyclization and subsequent hydrolysis to yield the desired 2-chloro-3-formylquinoline. rsc.org An alternative procedure using phosphorus pentachloride (PCl₅) in place of POCl₃ has also been reported to give good yields for activated acetanilides. researchgate.net
Table 1: Vilsmeier-Haack Reaction Conditions for 2-Chloroquinoline-3-carbaldehyde Synthesis
| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acetanilide | POCl₃, DMF | 80-90 | 4-16 | 60-80 | chemijournal.com |
| Substituted Acetanilides | PCl₅, DMF | 100 | ~4 | Good for activated substrates | researchgate.net |
Nucleophilic Substitution Reactions for Quinoline Ring Functionalization
With the 2-chloro-3-formylquinoline precursor in hand, the introduction of the 2-methoxy group is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the formyl group at the 3-position activates the C2-position towards nucleophilic attack. Treatment of the 2-chloroquinoline (B121035) derivative with a methoxide (B1231860) source, such as sodium methoxide (NaOMe) in a suitable solvent like methanol (B129727) or DMF, leads to the displacement of the chloride and the formation of the desired 2-methoxyquinoline-3-carbaldehyde. nih.govnih.gov
Condensation Reactions in Scaffold Assembly
Several classical condensation reactions provide alternative routes to the quinoline scaffold, often allowing for the introduction of different substitution patterns. These methods are crucial for creating a diverse range of quinoline precursors.
Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. nih.govwikipedia.orgjk-sci.comorganicreactions.orgresearchgate.net The reaction can be catalyzed by either acid or base and proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.orgjk-sci.com This method is highly versatile for producing polysubstituted quinolines. nih.gov
Combes Quinoline Synthesis: The Combes synthesis utilizes the reaction of an aniline (B41778) with a β-diketone under acidic conditions to form 2,4-disubstituted quinolines. wikipedia.orgwikiwand.comtandfonline.com The mechanism involves the initial formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration. wikipedia.org
Doebner-von Miller Reaction: This reaction is a modification of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. nih.govnih.goviipseries.orgwikipedia.org This method is particularly useful for the synthesis of 2- and/or 4-substituted quinolines. nih.gov A proposed mechanism involves a fragmentation-recombination pathway. nih.gov
Table 2: Overview of Condensation Reactions for Quinoline Synthesis
| Reaction Name | Reactants | Key Features | Reference |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + Active methylene compound | Versatile for polysubstituted quinolines | nih.govwikipedia.orgjk-sci.comorganicreactions.orgresearchgate.net |
| Combes Synthesis | Aniline + β-Diketone | Yields 2,4-disubstituted quinolines | wikipedia.orgwikiwand.comtandfonline.com |
| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated carbonyl compound | Produces 2- and/or 4-substituted quinolines | nih.govnih.goviipseries.orgwikipedia.org |
Grignard Reaction Applications in Side Chain Formation
The introduction of the ethanol (B145695) side chain onto the 2-methoxyquinoline-3-carbaldehyde core can be effectively achieved using a Grignard reaction. The addition of a suitable one-carbon Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to the aldehyde functionality would yield a secondary alcohol, 1-(2-methoxyquinolin-3-yl)ethanol. libretexts.orglumenlearning.comlibretexts.orgdalalinstitute.com The reaction proceeds via the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon. libretexts.org Subsequent workup with a protic source furnishes the alcohol.
To arrive at the final target, this compound, a two-step sequence from the aldehyde is more plausible. This would involve the addition of a protected one-carbon nucleophile, or a subsequent transformation of the initially formed alcohol. For instance, the aldehyde could be reacted with a cyanide source to form a cyanohydrin, which can then be reduced to the amino alcohol. Alternatively, the alcohol formed from the Grignard reaction could be oxidized to the corresponding ketone, followed by the introduction of the amino group via methods such as reductive amination or the formation and subsequent reduction of an oxime or an azide (B81097). The direct addition of a protected aminomethyl Grignard reagent is also a possibility, though such reagents can be challenging to prepare and handle. A more practical approach would be the formation of an intermediate that can be readily converted to the amine. For example, the synthesis of a 2-azido-1-(2-methoxyquinolin-3-yl)ethanol intermediate, followed by reduction of the azide to the amine, presents a viable route. The azido (B1232118) group can often be introduced by nucleophilic substitution of a suitable leaving group, such as a mesylate or tosylate, derived from the corresponding diol or by the ring-opening of an epoxide. The reduction of the azide is commonly achieved using reagents like lithium aluminum hydride or through catalytic hydrogenation. nih.gov
Advanced Synthetic Techniques for Enhanced Efficiency and Sustainability
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times and improvements in product yields. rsc.org For the synthesis of quinoline-containing scaffolds, microwave irradiation can be effectively employed in various reaction types. For instance, multicomponent reactions to assemble heterocyclic systems are often accelerated under microwave conditions. mdpi.combeilstein-journals.org
While a direct microwave-assisted synthesis for this compound is not explicitly detailed in the surveyed literature, analogous reactions suggest its feasibility. A plausible approach would involve the microwave-assisted addition of a suitable nucleophile to the precursor, 2-methoxyquinoline-3-carbaldehyde. For example, a reaction with a cyanide source followed by reduction, or a direct reaction with a nitromethane (B149229) equivalent and subsequent reduction, could be significantly expedited under microwave irradiation. The benefits of such an approach would include shorter reaction times, potentially higher yields, and often cleaner reaction profiles, minimizing the need for extensive purification. udayton.edu
| Reaction Step | Conventional Heating | Microwave Irradiation | Reference |
| Heterocycle Formation | Hours to Days | Minutes | rsc.orgbeilstein-journals.org |
| Condensation Reactions | Several Hours | 5-20 Minutes | mdpi.comudayton.edu |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, offer significant advantages in terms of efficiency and atom economy. mdpi.comnih.gov The synthesis of complex molecules like substituted quinolines can be streamlined using MCRs. mdpi.com
A hypothetical multicomponent strategy for the synthesis of the target molecule could involve the reaction of an aniline derivative, an aldehyde, and a third component that would ultimately form the amino ethanol side chain. For instance, a variation of the Strecker synthesis, a well-known MCR for the preparation of α-amino acids, could be adapted. nih.gov Although a direct MCR for this compound is not documented, the principles of MCRs suggest that a convergent synthesis could be designed, potentially involving 2-aminobenzaldehyde (B1207257) derivatives, a source for the methoxy group, and a three-carbon building block for the side chain.
Catalysis plays a crucial role in modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity under mild conditions. Both organocatalysis and metal catalysis offer powerful avenues for the synthesis of chiral amino alcohols and quinoline derivatives.
L-Proline: The amino acid L-proline has been widely used as an efficient organocatalyst for various asymmetric transformations, including aldol (B89426) and Mannich reactions. rsc.org In the context of synthesizing the target compound, L-proline could catalyze the asymmetric addition of a nucleophile to 2-methoxyquinoline-3-carbaldehyde. For example, the L-proline-catalyzed addition of nitromethane would yield a nitro alcohol, which upon reduction of the nitro group, would afford the desired amino alcohol with a degree of enantioselectivity. nih.gov L-proline is also known to catalyze multicomponent reactions for the synthesis of heterocyclic systems, including those containing a quinoline core. nih.govresearchgate.net
Copper-catalyzed cycloaddition: Copper-catalyzed reactions are versatile and have been employed in the synthesis of a variety of nitrogen-containing compounds. nih.gov One of the most prominent examples is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. While not directly applicable to the final structure, copper catalysis is also effective in other transformations. For instance, copper-catalyzed three-component reactions have been developed for the synthesis of highly substituted morpholines from amino alcohols, aldehydes, and diazomalonates. nih.gov A copper-catalyzed approach to this compound could involve the coupling of a quinoline precursor with a side-chain component.
| Catalyst | Reaction Type | Potential Application | Key Advantages | Reference |
| L-Proline | Asymmetric Aldol/Mannich-type reaction | Enantioselective synthesis of the amino alcohol side chain | Readily available, non-toxic, can induce chirality | rsc.orgnih.gov |
| Copper(I) | Three-component coupling | Convergent synthesis of the scaffold | High efficiency, broad substrate scope | nih.govnih.gov |
Chemical Modifications and Derivatization of the this compound Scaffold
The presence of both an amino and a hydroxyl group provides two key handles for the chemical modification and derivatization of the this compound scaffold. These modifications can be used to explore the structure-activity relationship of this class of compounds.
The primary amino group is a versatile functional group that can undergo a wide range of chemical transformations, allowing for the introduction of diverse substituents.
N-Acylation: The amino group can be readily acylated using acid chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form the corresponding amides. This modification can be used to introduce a variety of alkyl and aryl groups.
N-Alkylation: The amino group can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination provides a controlled method for introducing one or two alkyl groups.
N-Arylation: The amino group can be arylated using aryl halides under palladium or copper catalysis (e.g., Buchwald-Hartwig amination) to introduce substituted aryl groups.
Formation of Sulfonamides: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, which are important functional groups in many biologically active compounds.
The primary hydroxyl group can also be modified to introduce a variety of functional groups, further expanding the chemical diversity of the scaffold.
O-Acylation (Esterification): The hydroxyl group can be esterified using acid chlorides, anhydrides, or carboxylic acids under acidic conditions or with a coupling agent. google.comgoogle.com
O-Alkylation (Etherification): The hydroxyl group can be converted into an ether by reaction with alkyl halides in the presence of a base (Williamson ether synthesis).
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. The choice of oxidant will determine the final oxidation state.
Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using reagents such as thionyl chloride or phosphorus tribromide.
The ability to selectively modify either the amino or hydroxyl group is crucial for the systematic exploration of this chemical scaffold. Protective group strategies may be necessary to achieve selective derivatization when both functional groups are present.
Modifications and Substitutions on the Quinoline Ring System of this compound
The quinoline ring is a versatile scaffold that allows for a variety of chemical modifications. The reactivity of the quinoline nucleus in "this compound" is influenced by the existing substituents: the electron-donating methoxy group at the C-2 position and the aminoethanol side chain at the C-3 position. Generally, the pyridine (B92270) ring of the quinoline system is electron-deficient, making it susceptible to nucleophilic attack, while the benzene (B151609) ring is more prone to electrophilic substitution. researchgate.netyoutube.com
Nucleophilic Substitution:
The pyridine part of the quinoline ring is generally reactive towards nucleophiles, particularly at the C-2 and C-4 positions. youtube.comquimicaorganica.org However, in the case of the target molecule, the C-2 position is already substituted with a methoxy group. While nucleophilic displacement of a methoxy group is possible, it typically requires harsh reaction conditions. The C-4 position remains a potential site for nucleophilic substitution, especially if a suitable leaving group is introduced.
Electrophilic Substitution:
Electrophilic substitution reactions on the quinoline ring predominantly occur on the benzene moiety, which is more electron-rich compared to the pyridine ring. researchgate.nettutorsglobe.com The directing influence of the fused pyridine ring generally favors substitution at the C-5 and C-8 positions. youtube.comtutorsglobe.com The presence of the methoxy group at C-2 may further influence the regioselectivity of these reactions.
Illustrative examples of potential modifications to the quinoline ring are presented in the following table, based on established quinoline chemistry.
Table 1: Potential Modifications and Substitutions on the Quinoline Ring
| Position | Type of Reaction | Potential Reagents and Conditions | Expected Product |
| C-4 | Nucleophilic Aromatic Substitution (with prior activation) | 1. Conversion of a 4-hydroxy derivative to a 4-chloro derivative (e.g., using POCl₃). 2. Reaction with various nucleophiles (e.g., amines, alkoxides, thiols). | 4-substituted quinoline derivatives. |
| C-5 | Electrophilic Aromatic Substitution (Nitration) | HNO₃/H₂SO₄ | 5-Nitro-2-methoxyquinolin-3-yl derivative. |
| C-5/C-8 | Electrophilic Aromatic Substitution (Halogenation) | Br₂/AcOH or NBS | 5-Bromo and/or 8-Bromo derivatives. |
| C-6 | Electrophilic Aromatic Substitution (Sulfonation) | Fuming H₂SO₄ | 2-Methoxyquinoline-6-sulfonic acid derivative. |
| C-8 | Electrophilic Aromatic Substitution (Friedel-Crafts Acylation) | Acyl chloride/AlCl₃ | 8-Acyl-2-methoxyquinolin-3-yl derivative. |
| N-1 | N-Oxidation | m-CPBA or H₂O₂/AcOH | 2-Methoxyquinoline-1-oxide derivative. |
This table presents hypothetical reactions based on general quinoline reactivity and should be considered illustrative.
Mechanistic Investigations of Key Synthetic Reactions
Understanding the mechanisms of the key reactions involved in the synthesis of "this compound" and its precursors is crucial for optimizing reaction conditions and improving yields. The synthesis of the quinoline core and the introduction of the key functional groups likely proceed through well-established reaction mechanisms in organic chemistry.
Vilsmeier-Haack Reaction for the Synthesis of 2-Chloroquinoline-3-carbaldehyde:
A plausible precursor for the target molecule is 2-methoxyquinoline-3-carbaldehyde, which can be synthesized from 2-chloroquinoline-3-carbaldehyde. The latter is often prepared via the Vilsmeier-Haack reaction of an appropriate acetanilide. nih.govrsc.org
The mechanism of the Vilsmeier-Haack reaction involves two main stages:
Formation of the Vilsmeier reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, such as N,N-dimethylformamide (DMF), to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. organic-chemistry.orgwikipedia.orgchemistrysteps.com
Electrophilic substitution and cyclization: The electron-rich aromatic ring of the acetanilide attacks the Vilsmeier reagent. Subsequent intramolecular cyclization and elimination steps lead to the formation of the 2-chloroquinoline-3-carbaldehyde. nih.govwikipedia.org
Nucleophilic Substitution for the Formation of the 2-Methoxy Group:
The conversion of 2-chloroquinoline-3-carbaldehyde to 2-methoxyquinoline-3-carbaldehyde is a nucleophilic aromatic substitution reaction. nih.gov The mechanism proceeds via an addition-elimination pathway. The methoxide ion (CH₃O⁻), a strong nucleophile, attacks the electron-deficient C-2 position of the quinoline ring, which is activated by the electron-withdrawing nitrogen atom and the adjacent chloro substituent. This attack forms a resonance-stabilized intermediate (a Meisenheimer complex). In the final step, the chloride ion is eliminated, restoring the aromaticity of the quinoline ring and yielding the 2-methoxy derivative. quimicaorganica.org
Friedländer Annulation as an Alternative Quinoline Synthesis:
The Friedländer synthesis is a classical and versatile method for constructing the quinoline ring system. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. organic-chemistry.orgresearchgate.net
Two primary mechanistic pathways are proposed for the Friedländer reaction: wikipedia.orgresearchgate.net
Aldol condensation followed by cyclization: The reaction can initiate with an aldol-type condensation between the enolate of the methylene-containing compound and the carbonyl group of the 2-aminoaryl carbonyl compound. The resulting aldol adduct then undergoes intramolecular cyclization via imine formation, followed by dehydration to yield the quinoline.
Schiff base formation followed by aldol condensation: Alternatively, the reaction can begin with the formation of a Schiff base between the amino group of the 2-aminoaryl carbonyl compound and the carbonyl of the other reactant. Subsequent intramolecular aldol-type condensation and dehydration lead to the final quinoline product.
Acceptorless Dehydrogenative Coupling (ADC) for Quinoline Synthesis:
Modern synthetic approaches to quinolines often employ transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) reactions. researchgate.netrsc.orgrsc.org This method typically involves the reaction of a 2-aminobenzyl alcohol with a secondary alcohol. The mechanism is believed to proceed through a catalytic cycle involving the following key steps:
Oxidation of alcohols: The metal catalyst facilitates the dehydrogenation of both the 2-aminobenzyl alcohol to the corresponding 2-aminobenzaldehyde and the secondary alcohol to a ketone.
Condensation: The in situ generated aldehyde and ketone then undergo a condensation reaction.
Cyclization and aromatization: Subsequent intramolecular cyclization and further dehydrogenation lead to the formation of the aromatic quinoline ring.
This approach is highly atom-economical as the only byproducts are hydrogen gas and water. rsc.org
Spectroscopic and Structural Characterization Methodologies for 2 Amino 2 2 Methoxyquinolin 3 Yl Ethanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-Amino-2-(2-methoxyquinolin-3-yl)ethanol, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the quinoline (B57606) ring, the methoxy (B1213986) group, and the aminoethanol side chain.
Key expected proton signals include:
Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the quinoline ring system. The specific chemical shifts and coupling patterns would allow for the assignment of each proton to its position on the bicyclic structure.
Methine Proton: A signal corresponding to the proton on the carbon bearing the amino and hydroxyl groups (-CH(NH₂)-). Its chemical shift would be influenced by the adjacent electronegative atoms.
Methylene (B1212753) Protons: Signals for the two protons of the methylene group in the ethanolamine (B43304) side chain (-CH₂OH). These may appear as a multiplet due to diastereotopicity and coupling with the adjacent methine and hydroxyl protons.
Methoxy Protons: A characteristic singlet for the three equivalent protons of the methoxy group (-OCH₃), typically appearing in the upfield region of the aromatic spectrum (around δ 3.8-4.0 ppm), similar to what is observed in related quinazoline (B50416) structures. vulcanchem.com
Amine and Hydroxyl Protons: Broad signals for the -NH₂ and -OH protons, the chemical shifts of which can be highly variable and dependent on solvent, concentration, and temperature. These signals can often be confirmed by D₂O exchange experiments.
A hypothetical data table for the ¹H NMR of the target compound is presented below, based on typical values for similar structures.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Quinoline-H4 | s | |
| Quinoline-H5/H6/H7/H8 | m | |
| -CH(NH₂)- | t or dd | |
| -OCH₃ | ~3.9 | s |
| -CH₂OH | m | |
| -NH₂ | br s | |
| -OH | br s |
Note: This table is illustrative. Actual chemical shifts and multiplicities would need to be determined from experimental data.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the spectrum.
Expected signals in the ¹³C NMR spectrum would include:
Quinoline Carbons: A series of signals in the downfield region (typically δ 110-160 ppm) corresponding to the nine carbon atoms of the quinoline ring. The carbon attached to the methoxy group (C2) and the quaternary carbons would have distinct chemical shifts.
Methine Carbon: A signal for the carbon atom bonded to the amino and hydroxyl groups (-CH(NH₂)-).
Methylene Carbon: A signal for the carbon of the methylene group in the ethanolamine side chain (-CH₂OH).
Methoxy Carbon: A signal for the carbon of the methoxy group (-OCH₃), typically appearing around δ 55-60 ppm.
A hypothetical ¹³C NMR data table is provided below for illustrative purposes.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Quinoline-C2 | |
| Quinoline-C3 | |
| Quinoline-C4 | |
| Quinoline-C4a | |
| Quinoline-C5 | |
| Quinoline-C6 | |
| Quinoline-C7 | |
| Quinoline-C8 | |
| Quinoline-C8a | |
| -CH(NH₂)- | |
| -CH₂OH | |
| -OCH₃ | ~56 |
Note: This table is illustrative. Actual chemical shifts would need to be determined from experimental data.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to establish the connectivity of the protons within the quinoline ring and the ethanolamine side chain.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity around quaternary carbons and for linking different fragments of the molecule, such as the attachment of the aminoethanol side chain to the quinoline ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (alcohol) | 3200-3600 (broad) | Stretching vibration of the hydroxyl group. |
| N-H (amine) | 3300-3500 (medium) | Stretching vibrations of the primary amine. |
| C-H (aromatic) | 3000-3100 (sharp) | Stretching vibrations of sp² C-H bonds. |
| C-H (aliphatic) | 2850-3000 (medium) | Stretching vibrations of sp³ C-H bonds. |
| C=N, C=C (quinoline ring) | 1500-1650 (strong) | Ring stretching vibrations. |
| C-O (methoxy, alcohol) | 1000-1300 (strong) | Stretching vibrations of C-O bonds. |
| C-N (amine) | 1000-1250 (medium) | Stretching vibration of the C-N bond. |
For similar quinoline structures, characteristic peaks in the IR spectrum are used to confirm the presence of these functional groups. nist.gov
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and, consequently, the molecular formula. The fragmentation pattern observed in the mass spectrum would provide further confirmation of the proposed structure, as characteristic fragments corresponding to the loss of the aminoethanol side chain or the methoxy group would be expected.
Other Analytical Techniques for Compound Purity and Characterization (e.g., TLC, Elemental Analysis)
In addition to spectroscopic methods, other analytical techniques are crucial for assessing the purity of the synthesized compound.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to assess the purity of the product. For quinoline derivatives, TLC is a common method to check for the presence of starting materials or byproducts. nist.gov The retention factor (Rf) value of the compound would be determined using an appropriate solvent system. A single spot on the TLC plate under different solvent conditions is a good indicator of purity.
Elemental Analysis: Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the proposed molecular formula and the purity of the sample.
By combining the data from these complementary analytical and spectroscopic techniques, a complete and unambiguous characterization of this compound and its derivatives can be achieved.
Exploration of Biological Activity and Mechanistic Insights of 2 Amino 2 2 Methoxyquinolin 3 Yl Ethanol Derivatives Excluding Human Clinical Data, Dosage, Safety, and Adverse Effects
Investigation of Antimicrobial Potency and Associated Molecular Mechanisms
The quinoline (B57606) ring system is a well-established pharmacophore in the development of antimicrobial agents. researchgate.net The introduction of the 2-amino-2-phenylethanol (B122105) moiety has been explored to enhance the antimicrobial spectrum and efficacy of these compounds.
Derivatives of the quinoline scaffold have been extensively studied for their antibacterial properties. A primary mechanism of action for many quinoline-based antibacterial agents is the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov These essential enzymes are responsible for managing DNA topology during replication, transcription, and repair. By targeting these enzymes, quinoline derivatives can induce lethal double-strand breaks in bacterial DNA.
While specific studies on 2-Amino-2-(2-methoxyquinolin-3-yl)ethanol derivatives are limited, research on analogous quinoline structures provides insight into their potential antibacterial mechanisms. For instance, various quinolone derivatives have demonstrated potent inhibitory activity against DNA gyrase. mdpi.com The antibacterial activity of these compounds is often influenced by the substituents on the quinoline ring and the side chain.
Table 1: Antibacterial Activity of Selected Quinolone Derivatives
| Compound | Target Organism | Mechanism of Action | Reference |
|---|---|---|---|
| 3-(2-aminothiazol-4-yl)-7-chloro-6-(pyrrolidin-1-yl) quinolone | Broad spectrum, including multidrug-resistant strains | DNA gyrase inhibition | mdpi.com |
This table presents data on analogous quinolone compounds to infer the potential activity of this compound derivatives.
Quinoline derivatives have also demonstrated promising antifungal activity against a range of pathogenic fungi. nih.govmdpi.com The mechanisms underlying their antifungal effects can be multifaceted, including the disruption of cell membrane integrity, induction of oxidative stress, and inhibition of essential fungal enzymes. acs.org For instance, certain quinoline derivatives have been shown to alter cell membrane permeability and lead to the accumulation of reactive oxygen species in fungal cells. acs.org
The structural modifications on the quinoline nucleus, particularly at positions C-2, C-4, and C-6, have been shown to influence the antifungal potency and spectrum. nih.gov While direct studies on the antifungal mechanisms of this compound derivatives are not extensively documented, the broader class of quinolines shows potential for development as antifungal agents. researchgate.netnih.gov
Table 2: Antifungal Activity of Selected Quinoline Derivatives
| Compound Series | Target Fungi | Potential Mechanism of Action | Reference |
|---|---|---|---|
| Quinoline derivatives (3e and 3f series) | Sclerotinia sclerotiorum | Altered cell membrane permeability, ROS accumulation | acs.org |
| Substituted Quinolines | Candida spp., Dermatophytes | Selective anti-dermatophytic or anti-Candida action | nih.gov |
This table showcases the antifungal potential of various quinoline derivatives, suggesting possible activities for the this compound series.
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic antileishmanial drugs is a global health priority. nih.gov Quinoline-based compounds have been investigated for their potential to treat this disease. mdpi.com
Research on 2-substituted quinolines has revealed promising in vitro and in vivo activity against various Leishmania species. mdpi.com While specific investigations into this compound derivatives for antileishmanial activity are not widely reported, related compounds such as 2-aminothiophene derivatives have shown to be effective. nih.govnih.gov These related compounds have been shown to induce apoptosis-like cell death in the parasites and modulate the host's immune response. nih.gov This suggests that the quinoline amino alcohol scaffold could be a promising starting point for the design of new antileishmanial agents.
Assessment of Antiproliferative and Anticancer Mechanisms
The quinoline scaffold is also a key feature in many compounds with antiproliferative and anticancer properties. hilarispublisher.com Researchers have explored the modification of this core to develop potent and selective anticancer agents.
One of the key strategies in cancer therapy is the inhibition of protein kinases and other enzymes that are crucial for cancer cell survival and proliferation. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR kinase, is a key target in antiangiogenic therapies. hilarispublisher.com
Heat shock protein 90 (Hsp90) is another important target in cancer therapy. Hsp90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins that are involved in cancer progression. nih.govnih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell growth arrest and apoptosis. nih.gov Certain 3-(heteroaryl)quinolin-2(1H)-ones have been identified as potential Hsp90 inhibitors. mdpi.com
The induction of apoptosis (programmed cell death) and the modulation of the cell cycle are key mechanisms through which anticancer agents exert their effects. nih.govnih.gov While specific data for this compound derivatives is limited, studies on other quinoline and related heterocyclic compounds have demonstrated these effects.
For example, certain chalcone (B49325) derivatives have been shown to cause cell cycle arrest and induce apoptosis in leukemia cells. nih.gov Similarly, aqueous extracts of some medicinal mushrooms have been reported to inhibit cell proliferation and induce apoptosis, accompanied by disruption of the cell cycle. nih.gov These findings in related molecular classes suggest that this compound derivatives may also possess the ability to interfere with these fundamental cellular processes in cancer cells.
Evaluation of Enzyme Inhibition Profiles
Cholinesterase Inhibition Studies (Acetylcholinesterase and Butyrylcholinesterase)
No studies reporting the inhibitory activity of this compound derivatives against acetylcholinesterase or butyrylcholinesterase were found.
Urease and α-Glucosidase Inhibition
No research detailing the effects of this compound derivatives on urease or α-glucosidase activity could be identified.
Antioxidant Activity Investigations and Radical Scavenging Mechanisms
No investigations into the antioxidant or radical scavenging properties of this compound derivatives have been published.
A table of compound names mentioned in the article is not applicable as no specific derivatives could be discussed.
Structure Activity Relationship Sar Studies and Lead Optimization Strategies
Systemic Structural Modifications of the 2-Amino-2-(2-methoxyquinolin-3-yl)ethanol Core and Peripheral Moieties
Systematic structural modifications of the this compound scaffold are undertaken to probe the chemical space around this core structure. These modifications can be broadly categorized into alterations of the quinoline (B57606) ring, the aminoethanol side chain, and the methoxy (B1213986) group.
Modifications of the Quinoline Ring: Substituents at various positions of the quinoline ring can significantly impact biological activity. For instance, the introduction of halogen atoms or small alkyl groups at positions 6 and 7 of the quinoline nucleus has been explored in related quinoline derivatives to modulate lipophilicity and electronic properties, which in turn can affect cell permeability and target binding. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, can alter the pKa of the quinoline nitrogen and influence hydrogen bonding capabilities.
Modifications of the Aminoethanol Side Chain: The amino and hydroxyl groups of the ethanolamine (B43304) side chain are key pharmacophoric features, often involved in crucial hydrogen bonding interactions with biological targets. Modifications at this site include:
N-alkylation or N-arylation: Introducing alkyl or aryl groups on the primary amine can influence the compound's basicity, steric bulk, and lipophilicity.
Alteration of the Hydroxyl Group: Esterification or etherification of the hydroxyl group can serve as a prodrug strategy or modify the compound's pharmacokinetic profile.
Stereochemistry: The chiral center at the carbon bearing the amino and hydroxyl groups is a critical determinant of biological activity. Separation and testing of individual enantiomers are essential to identify the more active stereoisomer.
Modifications of the Methoxy Group: The methoxy group at the 2-position of the quinoline ring influences the electronic properties of the heterocyclic system. Replacing it with other alkoxy groups of varying chain lengths or with a simple hydroxyl group can fine-tune the compound's solubility and potential for hydrogen bonding.
A hypothetical representation of such modifications and their potential impact is presented in the table below.
| Modification Site | Type of Modification | Potential Impact on Activity |
| Quinoline Ring (Positions 6, 7) | Halogenation (e.g., -Cl, -F) | Increased lipophilicity, altered electronic distribution. |
| Alkylation (e.g., -CH3) | Increased lipophilicity, potential steric interactions. | |
| Amino Group | N-methylation | Altered basicity and steric profile. |
| N-acetylation | Reduced basicity, potential for different interactions. | |
| Hydroxyl Group | O-methylation | Increased lipophilicity, loss of hydrogen bond donor capability. |
| O-acetylation | Prodrug potential, altered solubility. | |
| Methoxy Group (Position 2) | Demethylation to -OH | Increased hydrogen bonding potential, altered electronics. |
| Substitution with -OEt | Minor increase in lipophilicity. |
Identification of Key Pharmacophoric Features for Desired Biological Effects
Pharmacophore modeling is a powerful tool to identify the essential three-dimensional arrangement of functional groups required for a specific biological activity. For the this compound scaffold, key pharmacophoric features are generally considered to be:
A Hydrogen Bond Donor: The hydroxyl group of the ethanolamine side chain.
A Hydrogen Bond Acceptor/Basic Center: The primary amino group.
An Aromatic/Heterocyclic Region: The 2-methoxyquinoline (B1583196) ring system, which can engage in π-π stacking or hydrophobic interactions.
A Hydrogen Bond Acceptor: The nitrogen atom within the quinoline ring.
The spatial arrangement of these features is critical for optimal interaction with a biological target. Ligand-based pharmacophore models can be developed from a set of active analogs to guide the design of new compounds with improved affinity and selectivity.
| Pharmacophoric Feature | Corresponding Structural Moiety | Type of Interaction |
| Aromatic Ring | Quinoline nucleus | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Acceptor | Quinoline Nitrogen, Oxygen of Methoxy Group | Hydrogen bonding |
| Hydrogen Bond Donor | Hydroxyl group | Hydrogen bonding |
| Positive Ionizable/H-Bond Donor | Amino group | Ionic interactions, hydrogen bonding |
Elucidation of Steric, Electronic, and Lipophilic Contributions to Potency and Selectivity
Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the physicochemical properties of derivatives with their biological activities. This allows for the elucidation of the contributions of steric, electronic, and lipophilic factors.
Steric Effects: The size and shape of substituents can influence how a molecule fits into a binding pocket. Bulky substituents on the quinoline ring or the amino group may either enhance binding through favorable van der Waals interactions or cause steric hindrance, leading to a decrease in activity.
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents affects the charge distribution within the molecule. This can modulate the strength of interactions with the target, such as hydrogen bonds and electrostatic interactions. For instance, electron-withdrawing groups on the quinoline ring can decrease the basicity of the quinoline nitrogen.
Lipophilic Effects: Lipophilicity, often quantified as logP, is crucial for membrane permeability and reaching the target site. There is typically an optimal range of lipophilicity for biological activity; excessively high lipophilicity can lead to poor solubility and non-specific binding, while low lipophilicity may hinder cell penetration.
A systematic analysis of these parameters helps in building predictive QSAR models that can guide the design of new analogs with improved potency and selectivity.
| Physicochemical Parameter | Influence on Activity | Example of Modulating Substituent |
| Steric Bulk (e.g., Molar Refractivity) | Can enhance or decrease binding depending on the target's topology. | Introduction of tert-butyl vs. methyl groups. |
| Electronic Properties (e.g., Hammett constants) | Modulates the strength of polar interactions. | Nitro group (electron-withdrawing) vs. Amino group (electron-donating). |
| Lipophilicity (logP) | Affects solubility, permeability, and non-specific binding. | Addition of alkyl chains or polar functional groups. |
Design Principles for Novel Derivatives with Enhanced and Selective Biological Activities
Based on the SAR, pharmacophore, and QSAR studies, several design principles can be formulated for the development of novel derivatives of this compound with improved biological profiles.
Scaffold Hopping and Bioisosteric Replacement: The quinoline ring can be replaced by other bicyclic heteroaromatic systems (e.g., quinazoline (B50416), benzothiazole) to explore new interaction patterns while maintaining key pharmacophoric features. Bioisosteric replacement of functional groups, for example, replacing the methoxy group with a methylthio or a small alkyl group, can be used to fine-tune physicochemical properties.
Conformational Constraint: Introducing conformational rigidity into the flexible ethanolamine side chain, for instance, by incorporating it into a cyclic structure, can pre-organize the molecule into a bioactive conformation, potentially increasing affinity and selectivity.
Fragment-Based and Structure-Based Design: If the three-dimensional structure of the biological target is known, structure-based drug design techniques like molecular docking can be employed to design derivatives that fit optimally into the binding site. Fragment-based approaches can identify small molecular fragments that bind to specific subpockets of the target, which can then be linked to the core scaffold.
Multi-target Drug Design: By understanding the SAR for different biological targets, it may be possible to design single molecules that can modulate multiple targets, which can be advantageous for treating complex diseases.
The rational application of these design principles, guided by a thorough understanding of the SAR of the this compound scaffold, holds significant promise for the discovery of novel and effective therapeutic agents.
Q & A
Q. What are the optimal synthetic routes for 2-Amino-2-(2-methoxyquinolin-3-yl)ethanol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For quinoline derivatives, introducing the methoxy group early via electrophilic aromatic substitution (e.g., using NaOMe or MeOH under acidic conditions) ensures regioselectivity. Solvent choice (e.g., ethanol or THF) and catalysts (e.g., Pd/C for hydrogenation) are critical. Monitoring enantiomeric purity via HPLC with chiral columns is recommended, as seen in analogous amino alcohol syntheses . Reaction temperatures (20–80°C) and pH adjustments (e.g., buffered conditions for amine stability) optimize intermediate formation.
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- X-ray crystallography : Resolves absolute configuration and molecular packing, using software like SHELXL or WinGX for refinement .
- NMR spectroscopy : H and C NMR identify proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, quinoline aromatic protons at δ 7.5–8.5 ppm).
- HPLC : Assess enantiomeric purity via chiral stationary phases (e.g., cellulose-based columns) .
- Mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] peak for CHNO).
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data across different solvents or catalytic systems?
Methodological Answer:
- Kinetic studies : Compare reaction rates (e.g., ) in polar aprotic (DMF) vs. protic (MeOH) solvents to assess nucleophilicity/electrophilicity trends.
- Computational modeling : DFT calculations (e.g., Gaussian) predict transition states and solvent effects on activation energy. For example, methoxy groups may stabilize intermediates via resonance in aprotic solvents .
- Controlled experiments : Systematically vary catalysts (e.g., Cu(I) vs. Pd(0)) and track byproducts via LC-MS to identify competing pathways.
Q. What experimental strategies elucidate the biological mechanism of action, particularly enzyme/receptor interactions?
Methodological Answer:
- Enzyme inhibition assays : Measure IC values using purified targets (e.g., proteases) and compare with structurally similar compounds (e.g., tetrahydrofuranyl or pyridinyl analogs) to identify pharmacophores .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (, ) for quinoline derivatives interacting with proteins.
- Docking studies (AutoDock Vina) : Model interactions between the methoxyquinolin moiety and active-site residues (e.g., hydrogen bonding with Gln215, π-π stacking with Tyr201) .
Q. How does the methoxyquinolin group influence electronic properties and reactivity compared to other substituents?
Methodological Answer:
- Comparative SAR studies : Synthesize analogs with substituents like Cl, Br, or F at the quinoline 2-position and measure:
- Log P : Assess lipophilicity via shake-flask method.
- Oxidation rates : Use KMnO titration to compare electron-donating (methoxy) vs. electron-withdrawing (halogens) effects .
- Electrochemical analysis : Cyclic voltammetry reveals redox potentials influenced by methoxy resonance stabilization.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity for similar amino alcohol derivatives?
Methodological Answer:
- Meta-analysis : Compile IC or EC values from multiple studies and normalize for assay conditions (e.g., cell line variability).
- Structural alignment : Overlay crystallographic data (e.g., CCDC entries) to identify conformational differences impacting activity.
- Proteomic profiling : Use mass spectrometry to detect off-target interactions that may explain divergent results .
Method Optimization
Q. What strategies improve enantioselective synthesis of this chiral compound?
Methodological Answer:
- Chiral auxiliaries : Employ Evans oxazolidinones or Sharpless epoxidation to control stereochemistry.
- Asymmetric catalysis : Use Jacobsen’s Mn(III)-salen complexes or Noyori hydrogenation catalysts for >90% ee .
- Dynamic kinetic resolution : Optimize reaction conditions (e.g., pH, temperature) to favor one enantiomer during in-situ racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
